2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE
Description
2-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3 and an ethylamine side chain at position 3. The furan moiety and oxadiazole ring contribute to its aromaticity and electronic profile, which may influence solubility, stability, and intermolecular interactions in biological systems .
Properties
IUPAC Name |
2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6/h1-2,5H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIULEPBIKVKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the intermediate 5-furan-2-yl-1,3,4-oxadiazole-2-thiol. This intermediate can then be further reacted with ethanamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
a) 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
- Structure : Differs by a longer propylamine chain (vs. ethylamine) and a hydrochloride salt.
- Properties : The extended alkyl chain may enhance lipophilicity, while the hydrochloride salt improves aqueous solubility. Molecular weight = 229.67 g/mol (C₉H₁₂ClN₃O₂) .
b) 2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine
- Structure : Replaces the furan-2-yl group with a methyl substituent.
- Listed under CAS 147216-21-5 with multiple synonyms (e.g., AKOS005135653) .
Heterocycle Core Modifications
a) [5-(2-Furyl)isoxazol-3-yl]methylamine
- Structure : Isoxazole replaces the 1,2,4-oxadiazole ring.
- Properties : Isoxazole’s oxygen and nitrogen arrangement alters electronic distribution compared to oxadiazole. CAS 850375-13-2; molecular formula C₈H₉N₂O₂ .
- Significance: Isoxazoles are known for metabolic susceptibility, which may limit stability compared to oxadiazole derivatives.
b) 1-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-ethylamine
- Structure : Substitutes furan with pyridine-3-yl.
- No explicit data provided, but pyridine’s aromaticity may increase solubility in polar solvents .
- Significance : The pyridine group could improve interaction with enzymatic targets requiring π-π stacking or hydrogen bonding.
Side Chain and Functional Group Variations
a) 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
- Structure : Features a methylthio (-SCH₃) group on the propylamine chain and an oxalate counterion.
- Properties : Molecular formula C₁₂H₁₅N₃O₆S; molar mass = 329.33 g/mol. The methylthio group increases hydrophobicity, while oxalate improves crystallinity .
- Significance : The thioether moiety may confer resistance to oxidative degradation, enhancing shelf-life.
Biological Activity
2-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine, often referred to as a derivative of oxadiazole compounds, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan ring and an oxadiazole moiety. The compound's molecular formula is , and it has a molecular weight of approximately 210.20 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
The mechanism of action involves the induction of apoptosis in cancer cells through pathways that increase p53 expression and activate caspase-3 cleavage .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been explored. Research indicates moderate to good activity against various bacterial strains:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | |
| Escherichia coli | 8.33 - 23.15 | |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Case Studies
- Study on Anticancer Activity : In a study published in MDPI, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The results indicated that modifications to the oxadiazole ring significantly influenced biological activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like Tamoxifen .
- Antibacterial Evaluation : Another study focused on the synthesis of furan-containing oxadiazoles and their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions on the oxadiazole ring enhanced antibacterial potency, revealing a structure-activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
